6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
Brand Name: Vulcanchem
CAS No.: 61472-37-5
VCID: VC15887272
InChI: InChI=1S/C15H9N3O4/c16-10-7-13(19)14-9(15(10)20)5-6-11(17-14)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2
SMILES:
Molecular Formula: C15H9N3O4
Molecular Weight: 295.25 g/mol

6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione

CAS No.: 61472-37-5

Cat. No.: VC15887272

Molecular Formula: C15H9N3O4

Molecular Weight: 295.25 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione - 61472-37-5

Specification

CAS No. 61472-37-5
Molecular Formula C15H9N3O4
Molecular Weight 295.25 g/mol
IUPAC Name 6-amino-2-(2-nitrophenyl)quinoline-5,8-dione
Standard InChI InChI=1S/C15H9N3O4/c16-10-7-13(19)14-9(15(10)20)5-6-11(17-14)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2
Standard InChI Key JVMAQRZJIRPHCW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)[N+](=O)[O-]

Introduction

Structural Identification and Chemical Profile

Molecular Architecture

6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione features a fused quinoline core with ketone groups at positions 5 and 8, an amino substituent at position 6, and a 2-nitrophenyl moiety at position 2 (Figure 1) . The electron-withdrawing nitro group and electron-donating amino group create a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H9N3O4\text{C}_{15}\text{H}_{9}\text{N}_{3}\text{O}_{4}
Molecular Weight295.25 g/mol
Exact Mass295.059 g/mol
Topological Polar Surface Area118.87 Ų
LogP3.10

The compound’s moderate lipophilicity (LogP = 3.10) suggests potential membrane permeability, while its high polar surface area may limit blood-brain barrier penetration .

Synthesis and Regiochemical Considerations

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination, a cornerstone in C–N bond formation, has been successfully applied to synthesize quinolinequinone derivatives . For 6-amino-2-(2-nitrophenyl)-5,8-quinolinedione, a plausible route involves:

  • Starting Material: 6,7-Dihalo-5,8-quinolinedione (e.g., 6,7-dibromo or dichloro derivatives).

  • Amination: Reaction with 2-nitroaniline under palladium catalysis (e.g., Pd(OAc)₂ with BrettPhos or XPhos ligands) .

  • Optimized Conditions: Ethanol/water solvent systems at 80°C with NaOt-Bu as base yield monosubstituted products .

Table 2: Exemplary Reaction Conditions for Related Compounds

SubstrateLigandBaseSolventYield (%)Source
6,7-Dibromo-5,8-quinolinedioneBrettPhosNaOt-BuEtOH/H₂O90
6,7-Dichloro-5,8-quinolinedioneXPhosK₂CO₃Dioxane85

Regioselectivity is governed by electronic effects: the amino group preferentially substitutes at position 6 due to resonance stabilization from the quinoline nitrogen .

Applications and Future Directions

Drug Development

The compound’s scaffold offers versatility for derivatization:

  • Nitro Reduction: Conversion to aminoaryl groups for enhanced solubility.

  • Metal Coordination: Quinone moieties may chelate transition metals, enabling anticancer metallodrug design .

Agricultural Chemistry

Quinolinequinones exhibit antifungal and antibacterial activities . Functionalization at position 2 with electron-withdrawing groups could amplify these properties, offering leads for crop protection agents.

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